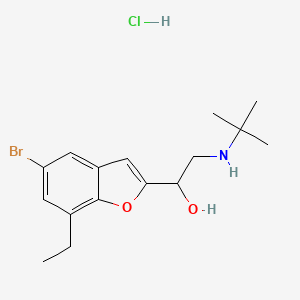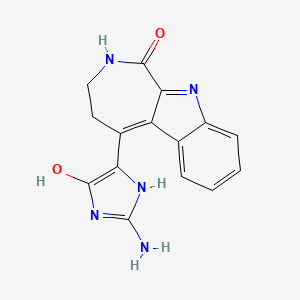
Chk2 Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Checkpoint kinase 2 (Chk2) inhibitors are small molecules that inhibit the activity of the serine/threonine kinase Chk2. Chk2 plays a crucial role in the DNA damage response pathway, which is responsible for detecting and repairing damaged DNA. Inhibition of Chk2 can enhance the effectiveness of cancer therapies that induce DNA damage, making Chk2 inhibitors valuable in cancer treatment .
准备方法
Synthetic Routes and Reaction Conditions: One common synthetic route involves the use of fragment-based screening to identify ligand-efficient scaffolds that bind to the ATP-binding site of Chk2 . These scaffolds are then optimized through a series of chemical reactions, including amide bond formation, Suzuki coupling, and reductive amination .
Industrial Production Methods: Industrial production of Chk2 inhibitors involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as crystallization, purification by chromatography, and rigorous quality control to meet pharmaceutical standards .
化学反应分析
Types of Reactions: Chk2 inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to enhance solubility and bioavailability.
Reduction: Reduction of nitro groups to amines to improve binding affinity.
Substitution: Substitution of hydrogen atoms with halogens or other functional groups to increase potency.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenation using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions are highly specific Chk2 inhibitors with enhanced binding affinity and selectivity for the Chk2 kinase .
科学研究应用
Chk2 inhibitors have a wide range of scientific research applications, including:
Cancer Treatment: Enhancing the efficacy of radiotherapy and chemotherapy by disrupting DNA repair and cell cycle progression in cancer cells.
Neurodegenerative Diseases: Potential therapeutic effects in treating diseases like amyotrophic lateral sclerosis (ALS) by influencing DNA damage response pathways.
Hepatitis C Virus (HCV) Infections: Inhibiting Chk2 can disrupt the replication of HCV, offering a potential treatment for the infection.
Protective Effects on Non-Cancerous Cells: Safeguarding non-cancerous cells during cancer therapy by inhibiting p53-dependent apoptosis.
作用机制
Chk2 inhibitors exert their effects by binding to the ATP-binding site of the Chk2 kinase, thereby preventing its activation. Chk2 is activated in response to DNA damage and plays a key role in cell cycle arrest and DNA repair. By inhibiting Chk2, these compounds prevent the phosphorylation of downstream targets, leading to the accumulation of DNA damage and ultimately promoting cell death in cancer cells . The molecular targets and pathways involved include the ataxia telangiectasia mutated kinase (ATM) and the p53 pathway .
相似化合物的比较
Checkpoint kinase 1 (Chk1) inhibitors: Structurally distinct but functionally similar, Chk1 inhibitors also target the DNA damage response pathway.
ATM inhibitors: Target the upstream kinase in the DNA damage response pathway.
ATR inhibitors: Target another key kinase involved in the DNA damage response.
Uniqueness of Chk2 Inhibitors: Chk2 inhibitors are unique in their ability to specifically target the Chk2 kinase without affecting Chk1, ATM, or ATR. This specificity allows for more precise modulation of the DNA damage response pathway, potentially reducing off-target effects and improving therapeutic outcomes .
Chk2 inhibitors represent a promising class of compounds with significant potential in cancer therapy and other medical applications. Their ability to enhance the efficacy of existing treatments while protecting non-cancerous cells makes them valuable tools in the fight against cancer and other diseases involving DNA damage and repair mechanisms.
属性
IUPAC Name |
5-(2-amino-4-hydroxy-1H-imidazol-5-yl)-3,4-dihydro-2H-azepino[3,4-b]indol-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c16-15-19-11(14(22)20-15)8-5-6-17-13(21)12-10(8)7-3-1-2-4-9(7)18-12/h1-4,22H,5-6H2,(H,17,21)(H3,16,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZEPRPGFGRQXDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=NC3=CC=CC=C3C2=C1C4=C(N=C(N4)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1H-INDOLE-2-CARBOXYLIC ACID ((R)-1-METHYL-2-OXO-5-PHENYL-2,3-DIHYDRO-1H-BENZO[E][1,4]DIAZEPIN-3-YL)-](/img/new.no-structure.jpg)

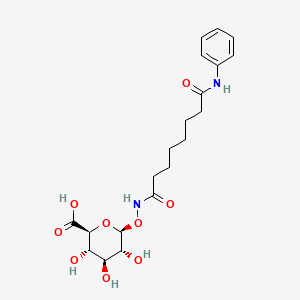
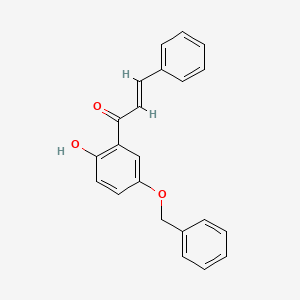
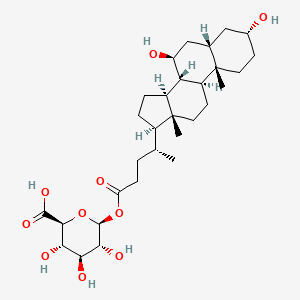
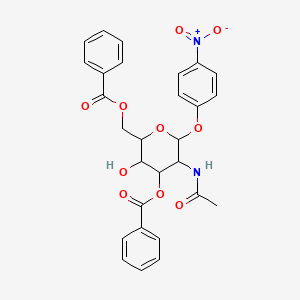
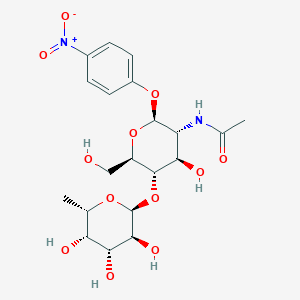
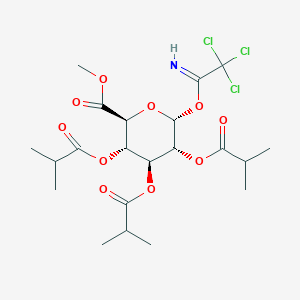
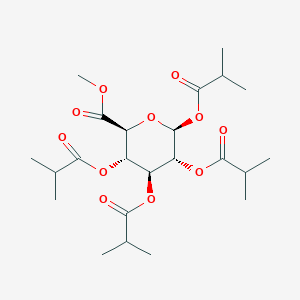
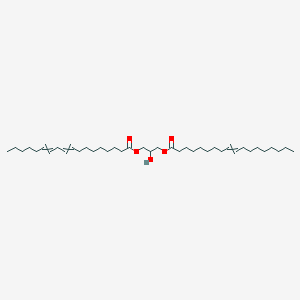
![(2R,6R,8S,12S)-1-Aza-10-oxo-12-phenyltricyclo[6.4.01,8.02,6]dodecan-9-one](/img/structure/B1140365.png)
![methyl (2R,3R,4S)-4-acetamido-3-acetyloxy-2-[(2S)-1,2,3-triacetyloxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1140367.png)

